molecular formula C14H12ClN3O2S B15217870 4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide CAS No. 647853-74-5

4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide

Cat. No.: B15217870
CAS No.: 647853-74-5
M. Wt: 321.8 g/mol
InChI Key: LGEOXUCXBCGPHO-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzenesulfonamide group attached to a 4-chloro and 3-methyl substituted indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of the Sulfonamide Group: The benzenesulfonamide group can be introduced through a reaction between the indazole derivative and a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a solvent like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amino-substituted derivative.

Scientific Research Applications

4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of CHK1 and CHK2 kinases, leading to the modulation of cell cycle progression and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(3-methyl-1H-indazol-5-yl)benzenesulfonamide is unique due to the combination of the indazole and sulfonamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a valuable compound for further research.

Properties

CAS No.

647853-74-5

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

IUPAC Name

4-chloro-N-(3-methyl-2H-indazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C14H12ClN3O2S/c1-9-13-8-11(4-7-14(13)17-16-9)18-21(19,20)12-5-2-10(15)3-6-12/h2-8,18H,1H3,(H,16,17)

InChI Key

LGEOXUCXBCGPHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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